Henry's Law Constant vs. PFOSA
The dimensionless Henry's Law constant (kH) for the target C7 N-methyl sulfonamide is 1.3×10⁻⁵ mol/(m³Pa) at 298.15 K [1]. For perfluorooctane sulfonamide (PFOSA, C8 non-methylated), the Henry's Law constant is 2.4×10⁻² mol/(m³Pa) under the same conditions, a difference of approximately 1,850-fold [1]. This indicates that the C7 N-methyl compound is substantially less volatile than the C8 primary sulfonamide, fundamentally altering its atmospheric transport potential and exposure pathway modeling.
| Evidence Dimension | Henry's Law constant (kH) for air-water partitioning |
|---|---|
| Target Compound Data | 1.3×10⁻⁵ mol/(m³Pa) at 298.15 K (CAS 68259-14-3) |
| Comparator Or Baseline | Perfluorooctane sulfonamide (PFOSA, CAS 754-91-6): 2.4×10⁻² mol/(m³Pa) at 298.15 K |
| Quantified Difference | ~1,850-fold lower kH (target compound is far less volatile) |
| Conditions | Temperature 298.15 K; data from Zhang et al. (2010) as compiled in the Henry's Law Constants database |
Why This Matters
For environmental monitoring or vapor intrusion risk assessment, using PFOSA as a surrogate for this C7 N-methyl sulfonamide would overestimate atmospheric transport by three orders of magnitude, leading to erroneous exposure models.
- [1] Zhang, X., Brown, T. N., Wania, F., Heimstad, E. S., & Goss, K.-U. Assessment of chemical screening outcomes based on different partitioning property estimation methods. In: R. Sander, Compilation of Henry's law constants (version 5.0.0), Atmos. Chem. Phys., 2023, 23, 10901–12440. Entry for CAS 68259-14-3. View Source
